![molecular formula C17H17N3O2S B5842930 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5842930.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). NAE is an essential enzyme that is involved in the process of protein degradation, and the inhibition of NAE leads to the accumulation of proteins that are marked for degradation, resulting in cell death.
Mecanismo De Acción
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide inhibits the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. NAE activates the small protein NEDD8, which then binds to target proteins, marking them for degradation by the proteasome. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, resulting in cell death.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has been shown to have a broad range of biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits tumor growth, and sensitizes cancer cells to chemotherapy. It also has anti-inflammatory effects, making it a potential treatment for inflammatory diseases. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has been shown to affect the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation. It also affects DNA damage response pathways, leading to increased sensitivity to DNA-damaging agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide is its specificity for NAE, which makes it a useful tool for studying the role of NAE in protein degradation and other cellular processes. However, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. It also has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has shown promise as an anticancer agent and a potential treatment for inflammatory diseases. Future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. There is also a need for further studies to determine the optimal dosage and administration method for N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide. Additionally, research could focus on identifying potential biomarkers that could be used to predict response to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide treatment. Finally, there is a need for further studies to determine the long-term safety and efficacy of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide in humans.
Métodos De Síntesis
The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-methylbenzamide with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(acetylamino)aniline to form the corresponding amide. The amide is then reacted with carbon disulfide and sodium hydroxide to form the corresponding carbonothioyl derivative. Finally, the carbonothioyl derivative is reacted with N-ethyl-N'-propylthiourea to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide.
Aplicaciones Científicas De Investigación
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-3-5-13(6-4-11)16(22)20-17(23)19-15-9-7-14(8-10-15)18-12(2)21/h3-10H,1-2H3,(H,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSLMXVSMYUYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

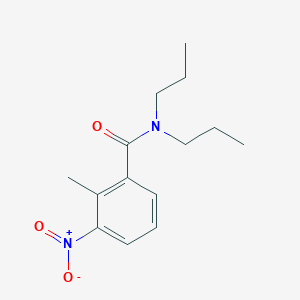
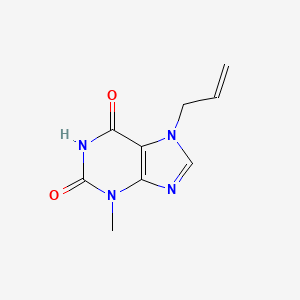
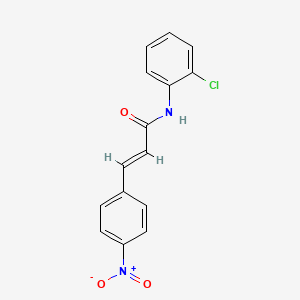
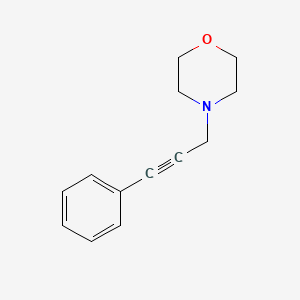
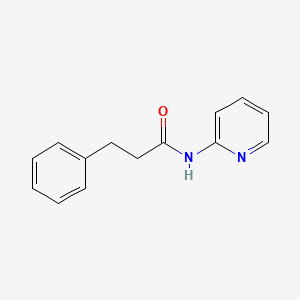
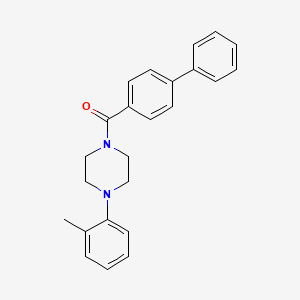
![N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5842900.png)
![3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5842907.png)
![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)

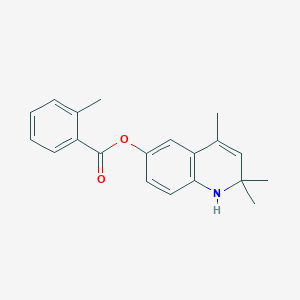
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)